2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate
Description
2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate is a synthetic organic compound featuring two distinct heterocyclic moieties: a 1,3-dioxoisoindolin group and a benzofuran-2-carboxylate ester. The dioxoisoindolin moiety is known for its electron-withdrawing properties and role in stabilizing molecular conformations, while the benzofuran ring contributes aromaticity and rigidity, often associated with bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl 1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c21-17-13-6-2-3-7-14(13)18(22)20(17)9-10-24-19(23)16-11-12-5-1-4-8-15(12)25-16/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJOZGSKMXNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate typically involves the reaction of isoindoline-1,3-dione with benzofuran-2-carboxylic acid. One common method includes the use of a condensation reaction where an aromatic primary amine reacts with a maleic anhydride derivative to form the N-isoindoline-1,3-dione scaffold . The reaction conditions often involve refluxing in a suitable solvent such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .
Chemical Reactions Analysis
2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Scientific Research Applications
2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Ethyl vs.
Benzofuran Carboxylate Derivatives
Compounds sharing the benzofuran-2-carboxylate moiety but differing in substituents demonstrate how electronic and steric effects alter molecular behavior.
Key Observations :
- Polar Functional Groups: The sulfamoyl moiety in CAS 852839-30-6 enhances hydrophilicity, contrasting with the nonpolar dioxoisoindolin group in the target compound.
Implications for Research and Development
The hybrid structure of 2-(1,3-dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate offers a unique scaffold for drug discovery, combining the conformational rigidity of benzofuran with the electron-withdrawing properties of dioxoisoindolin. Comparisons with analogues suggest that ethyl ester chains and aromatic substituents optimize lipophilicity and bioavailability. Future studies should prioritize experimental data on solubility, thermal stability, and biological activity to validate hypotheses derived from structural comparisons.
Biological Activity
2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate is a complex organic compound that combines features of benzofuran and phthalimide moieties. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-(1,3-dioxoisoindol-2-yl)ethyl 1-benzofuran-2-carboxylate. It possesses a molecular formula of C19H13NO5 and features both a benzofuran ring and an isoindoline structure. The presence of these functional groups contributes to its diverse reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H13NO5 |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)ethyl 1-benzofuran-2-carboxylate |
| CAS Number | [Not specified] |
The biological activity of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate is primarily attributed to its ability to interact with various biological targets. The compound can bind to specific enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can lead to significant biological effects, including anti-inflammatory and anticancer activities.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptors : It may interact with cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation.
Anticancer Activity
Research indicates that compounds similar to 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxic effects against various cancer cell lines without affecting normal cells. This selectivity is crucial for developing safer cancer therapies.
Anti-inflammatory Effects
Studies have demonstrated that compounds with a benzofuran core can modulate inflammatory responses. For example, certain derivatives have been shown to reduce the release of pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions.
Case Studies
- Antitumor Activity : A study evaluated the anticancer effects of a related compound in human breast cancer cell lines (MDA-MB-231). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
- Pain Management : Another research focused on the analgesic properties of benzofuran derivatives. The findings suggested that these compounds could effectively reduce neuropathic pain in animal models without central side effects associated with traditional analgesics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
